molecular formula C9H9BrN2O2 B2656074 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide CAS No. 817172-28-4

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

Cat. No.: B2656074
CAS No.: 817172-28-4
M. Wt: 257.087
InChI Key: VTCKCSMINIPOCY-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a chemical compound with the molecular formula C9H8N2O2·HBr It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 5-methylimidazo[1,2-a]pyridine and bromine.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and solvents. The reaction mixture is heated to facilitate the formation of the desired product.

  • Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various reagents, such as halogens and alkyl halides, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitubercular properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for treating infectious diseases.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is similar to other imidazo[1,2-a]pyridine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • Imidazo[1,2-a]pyridine: The parent compound without the methyl group.

  • 4-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: A structural isomer with the methyl group at a different position.

  • 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: Another isomer with the methyl group at a different position.

These compounds share similar structural features but may exhibit different biological activities and chemical properties.

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.BrH/c1-6-3-2-4-8-10-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCKCSMINIPOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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